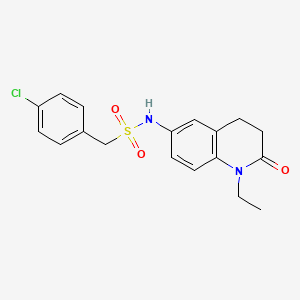

(4-chlorophenyl)-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)methanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

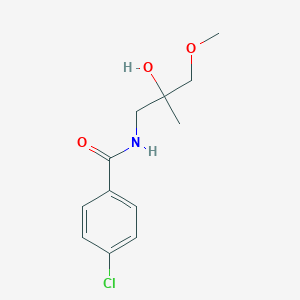

The compound "(4-chlorophenyl)-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)methanesulfonamide" is a derivative of methanesulfonanilide, which is a class of compounds known for their diverse biological activities. The structure of this compound includes a 4-chlorophenyl group attached to a methanesulfonamide moiety, which is further linked to a 1-ethyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl group. This structure suggests potential for interactions with biological receptors and possible pharmaceutical applications.

Synthesis Analysis

While the specific synthesis of "(4-chlorophenyl)-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)methanesulfonamide" is not detailed in the provided papers, the synthesis of related compounds such as N-(3,4-Dichlorophenyl)methanesulfonamide and N-(2,4-Dichlorophenyl)methanesulfonamide involves the formation of an amide bond between the methanesulfonamide group and the aromatic ring. The synthesis likely involves chlorination of the aromatic ring followed by the introduction of the methanesulfonamide group. The tetrahydroquinoline moiety would be synthesized separately and then coupled to the chlorophenyl methanesulfonamide.

Molecular Structure Analysis

The molecular structure of related compounds shows that the conformation of the N—H bond can be syn to the chloro group, as seen in N-(3,4-Dichlorophenyl)methanesulfonamide , or nearly syn to the ortho-chloro substituent, as in N-(2,4-Dichlorophenyl)methanesulfonamide . These conformations affect the molecule's ability to form hydrogen bonds and interact with biological targets. The bond parameters and geometric parameters are consistent with other methanesulfonanilides, with some variations in bond and torsion angles.

Chemical Reactions Analysis

The amide hydrogen atom in compounds like N-(3,4-Dichlorophenyl)methanesulfonamide and N-(2,4-Dichlorophenyl)methanesulfonamide is positioned such that it is readily available to receptor molecules during biological activity. This suggests that "(4-chlorophenyl)-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)methanesulfonamide" could undergo similar interactions, potentially leading to biological effects. The presence of the chloro group and the methanesulfonamide moiety may also allow for further chemical reactions, such as substitution or conjugation, which could modify the compound's biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of "(4-chlorophenyl)-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)methanesulfonamide" can be inferred from the properties of similar compounds. The presence of hydrogen bonds, as seen in N-(3,4-Dichlorophenyl)methanesulfonamide , leads to the formation of dimers and a ribbonlike structure, which could influence the compound's solubility and stability. The N—H⋯O and N—H⋯Cl hydrogen bonds observed in N-(2,4-Dichlorophenyl)methanesulfonamide suggest that the compound may also form similar intermolecular interactions, affecting its crystalline form and potentially its pharmacokinetic properties.

Scientific Research Applications

Structure and Bonding Characteristics

The structural analysis of sulfonamide derivatives, such as N-(2,3-Dichlorophenyl)methanesulfonamide, reveals specific bonding characteristics and conformations that are crucial for their biological activity. These studies help in understanding the interaction between sulfonamides and biological receptors. For example, in N-(2,3-Dichlorophenyl)methanesulfonamide, the orientation of the N—H bond is significant for its receptor binding capabilities. Similar studies on other derivatives, like N-(3,4-Dichlorophenyl)methanesulfonamide and N-(2,4-Dichlorophenyl)methanesulfonamide, provide insights into the impact of chloro substituents on molecular conformation and bonding parameters (Gowda, Foro, & Fuess, 2007).

Molecular Inhibition and Catalysis

Quinolinyl sulfonamides have been identified as potent inhibitors for enzymes like methionine aminopeptidase (MetAP), showcasing the diverse applications of sulfonamides in molecular inhibition. The inhibition potency varies with the metal concentration, indicating their potential in designing metal-specific inhibitors. The study involving compounds such as N-(quinolin-8-yl)methanesulfonamide illustrates the role of sulfonamides in enzyme inhibition and the importance of structural analysis for understanding their mechanism of action (Huang et al., 2006).

Synthetic Applications

The synthesis of complex molecules often involves sulfonamide derivatives as intermediates or catalysts. For instance, the synthesis of metabolites of specific quinoline carboxylates employs methanesulfonyl as a protective group, demonstrating the utility of sulfonamides in facilitating complex organic syntheses. Such applications underscore the versatility of sulfonamide derivatives in synthetic chemistry, offering new routes and methodologies for producing pharmacologically relevant compounds (Mizuno et al., 2006).

Supramolecular Chemistry

Sulfonamide derivatives are also pivotal in the development of three-dimensional self-assemblies, as seen in the synthesis of diethyltin-based assemblies derived from sulfonate-phosphonate ligands. These compounds illustrate the role of sulfonamides in constructing complex supramolecular structures, which are of interest for various applications, including catalysis and materials science. The ability to form unique structural motifs with sulfonamides provides a foundation for exploring new materials and chemical functionalities (Shankar et al., 2011).

properties

IUPAC Name |

1-(4-chlorophenyl)-N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN2O3S/c1-2-21-17-9-8-16(11-14(17)5-10-18(21)22)20-25(23,24)12-13-3-6-15(19)7-4-13/h3-4,6-9,11,20H,2,5,10,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGPZDKCICCHJKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-chlorophenyl)-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamido}benzoic acid](/img/structure/B3012448.png)

![2-[[1-(1,3-Benzoxazol-2-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B3012449.png)

![2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-4-yl]acetic acid, trifluoroacetic acid](/img/structure/B3012453.png)

![N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3012459.png)

![2,2-Difluoro-N-pyridin-3-yl-6-azaspiro[2.5]octane-6-carboxamide](/img/structure/B3012462.png)

![N-(sec-butyl)-1-[(2-oxo-3-propyl-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B3012467.png)

![2-(4-ethoxyphenyl)-9-methoxy-4-(methylthio)-5H-chromeno[2,3-d]pyrimidine](/img/structure/B3012468.png)